2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS2/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZYPEIFPBHUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=S)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353974 | |
| Record name | 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38201-64-8 | |
| Record name | 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the thienopyrimidinone core . Another approach involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound often employ Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method is efficient and yields high purity products suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The mercapto group can be substituted with various electrophiles to form thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include disulfides, thiol derivatives, and thioethers, each with potential biological activities .
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research has demonstrated that derivatives of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one exhibit significant analgesic and anti-inflammatory activities. In a study comparing these compounds to diclofenac sodium, certain derivatives showed comparable or enhanced efficacy in reducing pain and inflammation .
Ulcerogenic Index
The ulcerogenic potential of these compounds was also evaluated. While some derivatives exhibited beneficial analgesic effects, their safety profile regarding gastrointestinal toxicity needs careful consideration. The ulcerogenic index serves as a critical measure in assessing the therapeutic viability of these compounds for chronic pain management without adverse effects on the gastrointestinal tract.
Case Studies
- Analgesic Activity : A series of synthesized compounds were tested for their analgesic properties using standard pain models. Among them, compound AS1 displayed the most potent activity, significantly reducing pain responses compared to controls .
- Anti-inflammatory Activity : Inflammation models indicated that several derivatives effectively reduced inflammatory markers. Compound AS3 was noted for its equipotent activity relative to established anti-inflammatory drugs .
Pain Management
Given their analgesic properties, derivatives of this compound could be explored as alternatives or adjuncts to existing analgesics. Their ability to mitigate pain without significant gastrointestinal side effects positions them as promising candidates for further development.
Anti-inflammatory Drug Development
The anti-inflammatory properties observed suggest potential applications in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease. The therapeutic window of these compounds needs to be established through rigorous clinical testing.
Mechanism of Action
The mechanism of action of 2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes in microbial and cancer cells. The compound targets nucleic acid synthesis pathways, leading to cell death. It also interacts with various proteins involved in inflammation, providing anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Key Compounds
*Calculated based on molecular formula.
Key Observations:
Position 2 Modifications: The mercapto (-SH) group is critical for COX-2 inhibition and anti-inflammatory activity. Substitution with parafluorophenyl (Compound 5) enhances selectivity . Replacement with morpholino (6a) shifts activity to fungicidal applications .
Position 3 Modifications: Introduction of phenyl () or benzylideneamino groups (AS5) alters solubility and target specificity, enabling antimicrobial activity .
Replacement of the thiophene ring with pyridine () changes electronic properties, affecting binding affinity .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
| Compound | LogD (pH 5.5) | pKa | H-Bond Donors | H-Bond Acceptors | |
|---|---|---|---|---|---|
| Target Compound | ~3.5* | 6.05* | 1 (SH) | 4 | |
| 3-(2,4-Dimethylphenyl) Derivative | 6.05 | 6.05 | 1 | 2 | |
| Compound 5 (COX-2 Inhibitor) | N/A | N/A | 1 | 4 |
*Estimated based on structural analogs.
- Acid-Base Properties : The mercapto group (pKa ~6.05) contributes to pH-dependent solubility, favoring absorption in the gastrointestinal tract .
Biological Activity
2-Mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core with a mercapto group at the 2-position and two methyl groups at the 5 and 6 positions. Its chemical structure can be represented as follows:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound against various pathogens.
- Study Findings :
- A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for various bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 8 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays.
- Research Findings :
- In vitro assays indicated that this compound exhibited significant scavenging activity against free radicals. The IC50 value in DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay was found to be approximately 20 µg/mL .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been explored in several cancer cell lines.
- Case Study :
- A recent investigation assessed the cytotoxicity of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results showed an IC50 value of 15 µM for MCF-7 cells and 10 µM for A549 cells after 48 hours of treatment .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 10 |
The proposed mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. It has been suggested that the compound interacts with DNA and disrupts the cell cycle by inducing apoptosis in cancer cells .
Q & A
Q. What are the key synthetic steps for preparing 2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer : The synthesis involves cyclocondensation of substituted thiophene precursors with cyanamide under acidic reflux (e.g., concentrated HCl at 45°C for 12 hours). Subsequent functionalization at the 2-position is achieved via nucleophilic substitution or acyl chloride coupling. For example, 2-(trifluoromethylbenzamido) derivatives are synthesized by reacting the base compound with NaH and 2-(trifluoromethyl)benzoyl chloride in DMF, followed by purification via column chromatography (Hexane:Ethyl acetate = 9.2:0.8) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Use a combination of:
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680–1694 cm⁻¹, S-H stretch for mercapto groups) .
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl protons at δ 2.35–2.40 ppm, aromatic protons in thiophene/pyrimidine rings) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 340 for morpholino-substituted derivatives) .
Q. How to evaluate in vitro COX-2/COX-1 inhibitory activity?
- Methodological Answer : Perform enzyme-linked immunosorbent assays (ELISA) using human recombinant COX-1 and COX-2 enzymes. Use indomethacin as a positive control. Calculate IC₅₀ values via dose-response curves and selectivity indices (SI = IC₅₀ COX-1 / IC₅₀ COX-2). For example, Compound 5 showed COX-2 IC₅₀ = 42.19 µM and SI = 4.81 .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for COX-2 selectivity?
- Methodological Answer :
- Step 1 : Synthesize derivatives with varied substituents at the 2-position (e.g., aryl, alkylamino, trifluoromethyl groups).
- Step 2 : Test COX-1/COX-2 inhibition and correlate substituent electronic/hydrophobic properties with activity. For instance, parafluorophenyl groups enhance COX-2 selectivity due to optimal steric and electronic interactions .
- Step 3 : Use computational docking (e.g., AutoDock Vina) to model binding poses in COX-2’s hydrophobic pocket .
Q. How to resolve discrepancies in biological activity between derivatives?
- Methodological Answer :
Q. What alternative therapeutic targets should be explored beyond COX-2?
- Methodological Answer : Investigate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
